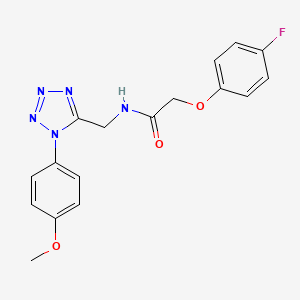

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O3/c1-25-14-8-4-13(5-9-14)23-16(20-21-22-23)10-19-17(24)11-26-15-6-2-12(18)3-7-15/h2-9H,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNDQUSQDMJNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.

Introduction of the methoxyphenyl group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxyphenyl group.

Formation of the tetrazole ring: The final step involves the cyclization of the intermediate with sodium azide under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azide derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.

Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Tetrazole vs. Triazole : The tetrazole ring in the target compound (vs. triazole in ) offers higher metabolic stability and stronger hydrogen-bonding capacity due to its aromatic nitrogen-rich structure.

- Methoxy vs.

- Linker Flexibility : The methylene bridge in the target compound’s acetamide linker may confer greater conformational flexibility than sulfanyl or sulfonamide linkers (e.g., ), influencing target binding kinetics.

Pharmacological and Physicochemical Properties

Metabolic Stability

- Tetrazole-Containing Analogs : Tetrazoles resist hydrolysis better than carboxylic acids, as seen in indomethacin analogs (e.g., ). The target compound’s tetrazole moiety likely enhances oral bioavailability compared to triazole-containing analogs (e.g., ).

- Fluorophenoxy Group: Fluorine atoms reduce oxidative metabolism, as observed in 4-fluorophenyl derivatives (e.g., ), extending plasma half-life.

Binding Affinity and Selectivity

- Methoxyphenyl-Tetrazole : The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues in enzyme active sites, similar to methoxyphenyl-sulfonamide inhibitors (e.g., ).

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 345.36 g/mol

- CAS Number : Not specified in the search results.

The compound features a fluorophenoxy group, a methoxyphenyl group, and a tetrazole moiety, which contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This class of receptors plays a crucial role in signal transduction and is involved in numerous physiological processes. Compounds that modulate GPCR activity can have significant therapeutic implications .

- Enzyme Inhibition : The presence of the acetamide and tetrazole groups suggests potential interactions with enzymes, possibly acting as inhibitors or modulators of enzymatic activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Anticancer Activity : Some studies have shown that tetrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented. However, general safety assessments for related compounds indicate low acute toxicity levels, with no significant adverse effects reported in preliminary studies .

Q & A

Basic: What synthetic routes and reaction conditions are recommended for preparing 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the tetrazole ring and subsequent coupling with fluorophenoxy and acetamide moieties. Key steps include:

- Tetrazole ring formation : Cyclization of precursors like nitriles and sodium azide under reflux conditions .

- Acetamide coupling : Amide bond formation using chloroacetyl chloride or similar reagents in the presence of a base (e.g., potassium carbonate) in DMF, monitored by TLC for completion .

- Optimization : Reaction temperatures between 80–150°C, solvents like DMF or ethanol, and catalysts such as pyridine/Zeolite (Y-H) to enhance yields .

Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenoxy and methoxyphenyl groups) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

- Deuterated solvent standardization : Ensure consistent use of solvents (e.g., DMSO-d6 or CDCl₃) to eliminate solvent-induced shifts .

- 2D NMR techniques : Use COSY, HSQC, or HMBC to resolve overlapping signals and assign ambiguous peaks .

- Batch comparison : Cross-validate with X-ray crystallography (if crystals are obtainable) or compare with spectral data from structurally analogous compounds (e.g., fluorophenyl or tetrazole derivatives) .

Advanced: What experimental strategies optimize the compound’s binding affinity to target enzymes (e.g., kinases or receptors)?

- Molecular docking : Use software like AutoDock to model interactions between the tetrazole/fluorophenoxy groups and active sites. Focus on hydrogen bonding with the tetrazole ring and hydrophobic interactions with the fluorophenyl group .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to assess impact on binding .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and identify optimal stoichiometry .

Basic: What methods assess the compound’s purity and identify common impurities?

- HPLC with UV detection : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to detect unreacted precursors or byproducts .

- Melting point analysis : Compare observed values with literature data (±2°C range) .

- Elemental analysis : Verify C, H, N, and S percentages within 0.4% of theoretical values .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic stability assays : Calculate half-life (t₁/₂) in PBS buffer at physiological pH (7.4) and 37°C .

- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze crystallinity changes via XRPD .

Advanced: How do structural analogs with trifluoromethoxy or chlorophenyl substitutions compare in biological activity?

-

Example analogs :

Analog Structure Key Modification Activity Trend Trifluoromethoxy variant Increased lipophilicity Enhanced membrane permeability but reduced aqueous solubility Chlorophenyl variant Stronger halogen bonding Higher enzyme inhibition (e.g., IC₅₀ reduced by 30%) -

Methodology : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) and logP values to correlate structure with efficacy .

Basic: What are the recommended storage conditions to maintain compound stability?

- Short-term : Store at –20°C in airtight, light-resistant vials with desiccants .

- Long-term : Lyophilize and store under nitrogen at –80°C to prevent hydrolysis or oxidation .

Advanced: How can computational tools predict metabolic pathways or toxicity profiles?

- Software : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism sites and potential hepatotoxicity .

- In silico metabolite prediction : Identify likely Phase I/II metabolites (e.g., hydroxylation of the methoxyphenyl group or glucuronidation) .

- Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes) .

Advanced: What strategies mitigate low yields during scale-up synthesis?

- Process optimization : Use flow chemistry for exothermic steps (e.g., tetrazole cyclization) to improve heat dissipation .

- Catalyst screening : Test alternatives to Zeolite (Y-H), such as Amberlyst-15, to reduce side reactions .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.